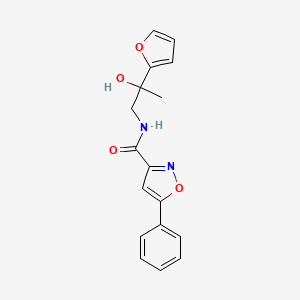

N-(2-(furan-2-yl)-2-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a compound named “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” was synthesized through various spectral studies . Another compound, “(E)-N′-(furan-2-ylmethylene)nicotinohydrazide”, was synthesized using FT-IR, FT-Raman and UV-visible spectrum . These methods might provide some insights into the potential synthesis of the requested compound.Molecular Structure Analysis

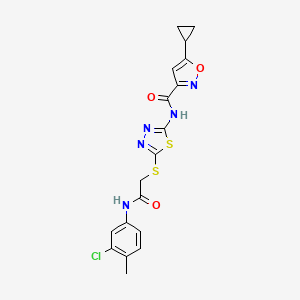

The molecular structure of this compound can be inferred from its name. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen, and one oxygen), and a phenyl group (a six-membered aromatic ring). The exact structure would depend on how these groups are connected .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The structural features of furan derivatives facilitate their interaction with bacterial cell walls, disrupting their function and leading to bacterial cell death. This makes them valuable candidates for developing new antibacterial drugs to combat antibiotic resistance.

Antimicrobial Drug Development

The urgency to discover new antimicrobial compounds is driven by the increasing drug resistance to clinically used anti-infectives. Furan-containing compounds exhibit a broad spectrum of biological activities and are used in various therapeutic areas. Their potential in antimicrobial drug development is significant, especially in the search for treatments for multi-resistant illnesses .

Pharmaceutical Synthesis

Furan derivatives serve as key starting materials in the synthesis of pharmaceuticals. The compound could be utilized in the synthesis of drugs with anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral properties, among others . Its versatility in chemical reactions makes it a valuable asset in medicinal chemistry.

Green Chemistry and Sustainability

The furan nucleus, which is part of the compound’s structure, is derived from biomass feedstock, making it a green and environmentally friendly material. It plays a crucial role in sustainable development, as it is used to produce not only pharmaceuticals but also resins, agrochemicals, and lacquers . This aligns with the modern world’s move towards sustainable development.

Chemical Synthesis and Reactions

The structural features of the compound facilitate its involvement in chemical reactions like the Diels-Alder cycloaddition. This reaction is a cornerstone in organic synthesis, allowing for the construction of complex molecules from simpler precursors. The compound’s reactivity can lead to the development of new materials and chemicals.

Fluorescent Detection and Imaging

Furan derivatives can be applied in the field of bioimaging. For instance, they can be used for the visualization and study of biological targets such as angiotensin II receptors, which are crucial in understanding cardiovascular diseases and identifying potential therapeutic targets.

Zukünftige Richtungen

The future directions for this compound could involve further studies on its synthesis, characterization, and potential applications. For instance, a compound named “4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol” was copolymerized with glycerol triglycidyl ether to yield a high-performance epoxy resin, suggesting potential applications in materials science .

Wirkmechanismus

Target of Action

The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide, also known as N-(2-(furan-2-yl)-2-hydroxypropyl)-5-phenylisoxazole-3-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to a wide range of downstream effects

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer

Action Environment

The stability and efficacy of furan derivatives can be influenced by a variety of factors, including temperature, ph, and the presence of other compounds

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-17(21,15-8-5-9-22-15)11-18-16(20)13-10-14(23-19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZBVSGLDODSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-5-phenylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)

![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)

![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)

![4-[(E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2937775.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2937777.png)

![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)

![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)